Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate
Description
Research Context and Significance
Thiophene derivatives occupy a critical niche in medicinal chemistry due to their aromatic stability, bioavailability, and capacity for structural diversification. Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate exemplifies this class, featuring a bromine atom at the 3-position and a methyl group at the 5-position of the thiophene ring, paired with an ethyl acetate side chain. These substituents enhance its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, which are pivotal in constructing complex drug scaffolds. The compound’s ester group further allows hydrolysis to carboxylic acids or reduction to alcohols, broadening its utility in derivatization. Despite these attributes, its specific applications remain underexplored compared to other thiophene-based fragments, warranting focused studies to map its synthetic and pharmacological potential.
Historical Development of Thiophene Chemistry
Thiophene chemistry originated in 1882 with Viktor Meyer’s isolation of the parent compound from benzene contaminants. Early work focused on elucidating its aromaticity and substitution patterns, mirroring benzene’s reactivity but with distinct electronic properties due to sulfur’s polarizability. The mid-20th century saw advances in synthetic methods, such as the Paal-Knorr thiophene synthesis using 1,4-diketones and sulfidizing agents, and the Gewald reaction, which constructs aminothiophenes from ketones, sulfur, and cyanoacetates. These methodologies enabled the systematic production of substituted thiophenes, including brominated variants. The discovery of thiophene derivatives in petroleum and their removal via hydrodesulfurization (HDS) further underscored their industrial relevance. Recent decades have prioritized pharmaceutical applications, with halogenated thiophenes emerging as key intermediates due to their versatility in coupling reactions.
Position of this compound in Current Literature
While this compound is not directly cited in the provided sources, analogous compounds highlight its plausible roles. For instance, methyl 3-bromo-5-methylthiophene-2-carboxylate (PubChem CID 51342004) shares structural similarities, differing only in the ester alkyl group (methyl vs. ethyl). Its synthesis via lithiation-bromination and carboxylation protocols suggests parallel routes for the target compound. Additionally, ethyl 2-bromo-2-(thiophen-2-yl)acetate (PubChem CID 87488823) demonstrates the feasibility of introducing bromine and ester groups on thiophene rings. These precedents position the compound as a plausible candidate for fragment libraries targeting undruggable proteins like HRAS G12V, though explicit studies are lacking.
Research Gaps and Scientific Questions
Key unresolved questions include:
- Synthetic Optimization : Can existing protocols for analogous bromothiophenes be adapted to improve the yield and purity of this compound?
- Reactivity Profiling : How do the bromine and ester groups influence its participation in cross-coupling or nucleophilic substitution reactions?
- Biological Relevance : Does this fragment exhibit binding affinity toward disease-relevant targets, as seen in related fluorinated thiophenes?
- Structural Dynamics : What conformational preferences arise from the methyl and ester substituents, and how do they affect intermolecular interactions?
Scope and Objectives of Study
This review aims to:
- Systematize known synthetic routes to brominated thiophene esters.
- Propose mechanistic pathways for functionalizing this compound.
- Identify potential applications in drug discovery and materials science.
- Highlight characterization techniques (e.g., NMR, X-ray crystallography) for validating its structure and purity.
Table 1: Comparative Synthesis Routes for Brominated Thiophene Derivatives
Properties
IUPAC Name |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-3-12-9(11)5-8-7(10)4-6(2)13-8/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDLFOYOIJHGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(S1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate typically involves organic synthesis reactions. One common method includes the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting brominated product is then reacted with ethyl acetate under specific conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide for bromination and ethyl acetate for esterification.
Major Products: The major products formed depend on the specific reactions and conditions used.
Scientific Research Applications
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is a thiophene derivative with applications in pharmaceuticals and organic synthesis. It features a thiophene ring substituted with bromine and a methyl group.
Scientific Research Applications
Pharmaceuticals: Derivatives of this compound are explored for use in anti-inflammatory and anticancer drugs. Thiophene derivatives, in general, have demonstrated effectiveness as drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties.
Organic Synthesis: this compound is utilized as an intermediate in organic synthesis. Similar compounds, like ethyl bromoacetate, are used as alkylating and acylation reagents.
Metal Complexing Agents: Thiophene derivatives, such as 2-Octylthiophene, are used as metal complexing agents.
Insecticides: Thiophene derivatives, such as 2-Octylthiophene, are used in the development of insecticides.
Methods of Application
The specific methods of application depend on the particular synthesis being carried out. For example, 2-Bromoethyl acetate has been used as an alkylating reagent during asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine. In general, 2-Octylthiophene would be used as a starting material or intermediate in the synthesis of metal complexing agents and insecticides.
Interactions with Biological Targets
Studies on this compound's interactions with biological targets are ongoing. Initial findings suggest that it may interact with specific enzymes or receptors involved in inflammatory and cancer pathways. Further research is required to fully elucidate these interactions and assess their therapeutic potential.
Structural Comparison
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl bromoacetate | Simple bromoalkane | Alkylating agent |
| 5-Methylthiophene | Thiophene without bromine | Antimicrobial |
| Ethyl 2-(5-bromo-thiophen-2-yl)acetate | Bromine at a different position | Anticancer |
| 3-Bromo-thiophene | Thiophene with bromine | Antimicrobial |
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine and sulfur atoms in the compound play a crucial role in its reactivity and interactions with other molecules . These interactions can lead to various biological and chemical effects, depending on the context and application .
Comparison with Similar Compounds
Heterocyclic Core Variations
The thiophene ring in the target compound distinguishes it from analogs with imidazole, benzene, or thiazolidinone cores. Key differences include:

Key Observations :
- Thiophene vs. Imidazole : Thiophene’s electron-rich nature (due to sulfur’s lone pairs) enhances aromatic stabilization and directs electrophilic substitution differently compared to imidazole, which contains two nitrogen atoms capable of hydrogen bonding .
- Bromine Position : The 3-bromo substitution on thiophene (target compound) creates a meta-directing effect, whereas 4-bromo substitution on benzene (as in ) is para-directing, influencing subsequent functionalization .
Substituent Effects on Reactivity and Bioactivity
- Methyl groups also donate electrons via hyperconjugation, modulating the thiophene’s electron density .
- Bromine vs.
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters (target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Methyl 2-(4-bromophenyl)acetate in ), influencing solubility and membrane permeability in drug design .
- Oxoacetate Derivatives : and list discontinued analogs with a 2-oxoacetate group, which introduces a ketone moiety. This increases electrophilicity, making such compounds more reactive toward nucleophiles compared to the target compound’s simple acetate .
Biological Activity
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromine atom and a methyl group, along with an ethyl ester functional group. Its molecular formula is C₁₀H₉BrO₂S, and it has a molecular weight of approximately 277.14 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Target of Action
The unique structure of this compound allows it to interact with specific biological targets, potentially influencing cellular processes. The compound's bromine and sulfur atoms contribute to its distinctive chemical properties, which can enhance its biological interactions.
Mode of Action
Research indicates that the compound may exhibit pharmacological effects through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by its solubility characteristics. It is poorly soluble in water but soluble in organic solvents, which may affect its absorption and distribution in biological systems.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that compounds with similar thiophene structures exhibit cytotoxic effects against various cancer cell lines. For instance, related thiophene derivatives have shown micromolar inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Additionally, the compound may possess antimicrobial properties. Research indicates that certain brominated thiophene derivatives exhibit activity against bacterial strains, suggesting that this compound could be explored for potential use as an antimicrobial agent.
Comparative Analysis
To provide further context regarding the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate | C₁₁H₉BrO₃N | Indole instead of thiophene | Anticancer properties |
| Ethyl 4-bromoacetoacetate | C₇H₈BrO₄ | Simple bromoacetic acid derivative | Antimicrobial activity |
| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | Aromatic compound with bromomethyl | Potential anti-inflammatory effects |
This table illustrates the diversity within this chemical class while emphasizing the unique characteristics of this compound due to its specific thiophene structure and substituents.
Case Studies and Research Findings
- Anticancer Screening : A study utilizing high-throughput screening identified several thiophene derivatives with significant anticancer activity. Compounds structurally related to this compound were found to inhibit cancer cell lines effectively, suggesting a promising avenue for further research into this compound's potential therapeutic applications .
- Enzyme Inhibition Studies : Research has shown that brominated thiophenes can act as enzyme inhibitors in metabolic pathways associated with cancer progression. This compound's ability to modulate these pathways warrants further investigation into its mechanism of action and potential as a drug candidate .
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate be optimized for higher yield and purity?
- Methodology : Optimize reaction parameters such as solvent choice (e.g., dimethylformamide or ethanol), temperature control (reflux conditions), and catalyst/base selection (e.g., sodium hydride or potassium carbonate). Monitoring reaction progress via thin-layer chromatography (TLC) ensures timely termination to avoid byproducts .
- Key Considerations : Purification techniques like column chromatography or recrystallization are critical. For example, highlights the importance of reaction time and stoichiometric ratios in analogous brominated esters.
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Resolves aromatic proton environments and bromine/ester group positions .
- Infrared Spectroscopy (IR) : Confirms ester carbonyl (C=O) and thiophene ring vibrations .
- Single-Crystal X-ray Diffraction : Provides definitive spatial arrangement using programs like SHELXL for refinement .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT) to validate assignments .
Q. How does the bromine substituent influence the compound's reactivity in cross-coupling reactions?
- Reactivity Profile : The bromine atom at the 3-position on the thiophene ring acts as a leaving group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. notes similar brominated thiophenes serving as intermediates in pharmaceutical synthesis .
- Experimental Design : Use palladium catalysts (e.g., Pd(PPh₃)₄) and optimize ligand systems (e.g., XPhos) to enhance coupling efficiency .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of the bromine and methyl groups on the thiophene ring?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain regioselectivity in reactions .
- Validation : Correlate computational results with experimental reactivity data (e.g., reaction rates with varying nucleophiles) .
Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms or twinning?
- Refinement Tools : Use SHELXL's TWIN and BASF commands to model twinned crystals. details recent SHELXL updates for handling high-resolution or twinned data .
- Validation : Cross-check with PLATON's ADDSYM to detect missed symmetry and ensure correct space group assignment .
Q. How does the methyl group at the 5-position of the thiophene ring affect intermolecular interactions in crystal packing?
- Analysis : Perform Hirshfeld surface analysis (via CrystalExplorer) to quantify C-H···π or halogen bonding contributions. emphasizes steric effects from methyl groups in analogous compounds .
- Comparative Studies : Contrast packing motifs with non-methylated derivatives (e.g., 3-bromothiophene esters) to isolate steric vs. electronic effects .
Q. What are the challenges in scaling up reactions involving this compound while maintaining stereochemical integrity?
- Process Chemistry : Optimize solvent polarity and temperature gradients to prevent racemization. notes the sensitivity of ester groups to hydrolysis under acidic/basic conditions .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

